molecular formula C5H6F7NO B13997560 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol CAS No. 336-53-8

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol

Cat. No.: B13997560
CAS No.: 336-53-8
M. Wt: 229.10 g/mol
InChI Key: ZEEMDIXYCUOCAK-UHFFFAOYSA-N
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Description

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol (CAS 336-53-8) is a fluorinated organic compound of scientific interest, identified by its PubChem CID 268358 and SMILES pattern NCC(O)C(F)(F)C(F)(F)C(F)(F)F . It belongs to the class of per- and polyfluoroalkyl substances (PFAS), making it a potentially valuable candidate for researchers investigating the unique properties of fluorinated molecules . Current, publicly available hazard and toxicity data for this specific amino-substituted heptafluoro pentanol is insufficient across multiple endpoints, including carcinogenicity, mutagenicity, and repeated dose toxicity . This lack of extensive safety data underscores its status as a research-grade chemical and presents an opportunity for investigators to characterize its physicochemical properties and biological interactions. Potential research applications for this compound could span the development of novel materials, surface-active agents, or as a synthetic intermediate for more complex fluorinated structures, leveraging the stability and lipophobicity imparted by the heptafluoropentyl chain. Available hazard assessments for this compound are currently incomplete, classifying it with an overall "Data Insufficient" status for numerous health and environmental safety criteria . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate precautions and consult the available safety data before use.

Properties

CAS No.

336-53-8

Molecular Formula

C5H6F7NO

Molecular Weight

229.10 g/mol

IUPAC Name

1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol

InChI

InChI=1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2

InChI Key

ZEEMDIXYCUOCAK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N

Origin of Product

United States

Preparation Methods

Fluorination of Pentanol Derivatives

One common approach is the selective fluorination of pentanol derivatives, particularly targeting the 3,3,4,4,5,5,5-positions to introduce heptafluoro substitution. This is typically done via electrophilic fluorination reagents or through nucleophilic fluorine sources under carefully controlled temperature and solvent conditions to avoid side reactions.

  • Key reagents: Selectfluor, elemental fluorine under controlled conditions, or metal fluoride salts.
  • Solvents: Aprotic solvents such as acetonitrile or dichloromethane are preferred to stabilize intermediates.
  • Temperature: Low to moderate temperatures (0°C to room temperature) to control reactivity.

Introduction of the Amino Group

The amino group at the 1-position is generally introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: Starting from a fluorinated pentanol derivative bearing a leaving group (e.g., halogen or tosylate) at the 1-position, reaction with ammonia or primary amines under mild conditions yields the amino alcohol.
  • Reductive amination: Alternatively, an aldehyde or ketone precursor can be reacted with ammonia or amines followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) to form the amino alcohol.

Hydroxyl Group Formation

The hydroxyl group at the 2-position is typically retained from the starting pentanol or formed by oxidation/reduction sequences:

  • Starting from a ketone intermediate at C-2, reduction with stereoselective hydride sources (e.g., NaBH4) generates the secondary alcohol.
  • Alternatively, direct hydroxylation of fluorinated alkenes or epoxides can be employed.

Example Synthetic Procedure (Hypothetical)

Step Reagents & Conditions Description
1 Pentan-2-one derivative + Selectfluor, 0°C Electrophilic fluorination at 3,3,4,4,5,5,5 positions
2 Fluorinated ketone + NH3, mild heating Reductive amination to introduce amino group at C-1
3 Reduction with NaBH4 in methanol, 0°C to RT Conversion of ketone to 2-hydroxyl group
4 Purification by distillation or chromatography Isolation of pure 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol

This sequence balances fluorination with functional group transformations while minimizing decomposition of sensitive fluorinated intermediates.

Reaction Conditions and Optimization

  • Solvent choice: Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are favored to maintain fluorine stability.
  • Temperature: Reactions are typically conducted at low to ambient temperatures to prevent side reactions and degradation.
  • Catalysts: Transition metal catalysts (e.g., palladium or nickel complexes) may be employed in coupling or amination steps to improve yields and selectivity.
  • Work-up: Acidic or neutral aqueous work-up is used to quench reactive intermediates and isolate the product.

Comparative Data Table of Related Fluorinated Alcohols

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol 336-53-8 / 375-14-4 C₅H₆F₇NO 214.08 – 229.10 g/mol Amino + heptafluoro substitution; unique reactivity
1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro 355-80-6 C₅H₄F₈O 232.07 g/mol Octafluoro substitution; no amino group
2-Pentanol 78-92-2 C₅H₁₂O 86.14 g/mol Non-fluorinated; lower boiling point
1-Methyl-2-fluoroethanol N/A C₂H₅F₃O N/A Fewer fluorines; different functional group

This comparison highlights the distinctiveness of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol due to its combination of amino and multiple fluorine substituents.

Summary of Key Research Findings

  • The synthesis of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol requires careful fluorination steps combined with controlled amination and hydroxylation.
  • Reaction parameters such as solvent, temperature, and reagent choice critically influence yield and purity.
  • The compound's amino group enables nucleophilic substitution reactions, while the hydroxyl group allows further functionalization, expanding its utility.
  • Fluorinated carbon chains impart enhanced thermal stability and hydrophobicity, valuable in pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of heptafluoropentanone or heptafluoropentanoic acid.

    Reduction: Formation of heptafluoropentylamine or heptafluoropentamide.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is a fluorinated alcohol that contains seven fluorine atoms and an amino group. It has a molecular formula of C5H10F7NOC_5H_{10}F_7NO and a molecular weight of approximately 214.08 g/mol. This compound's structure includes a pentanol backbone with fluorinated substituents, giving it unique characteristics such as increased hydrophobicity and thermal stability. It appears as a colorless liquid at room temperature, having a boiling point of around 101°C and a density of 1.483 g/cm³.

Chemical Properties and Reactivity
The reactivity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is determined by its functional groups. The amino group allows it to participate in nucleophilic substitution reactions, while the hydroxyl group can undergo dehydration to form ethers or esters in acidic conditions. The fluorinated carbon chain can also undergo reactions typical of organofluorine compounds, including nucleophilic substitutions and reductions.

Applications

The unique properties of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol make it valuable in several fields:

  • Pharmaceuticals: It can be used in synthesizing novel drugs due to its distinct structural features.
  • Materials Science: It can be used in creating new materials with enhanced thermal and chemical stability.

Interactions

Interaction studies of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol have focused on its behavior in biological systems and its reactivity with biomolecules. Preliminary data indicate that its amino group may interact with proteins or nucleic acids through hydrogen bonding or ionic interactions. Further research is needed to elucidate its complete interaction profile and potential toxicity.

Mechanism of Action

The mechanism of action of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol involves its interaction with various molecular targets and pathways. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is differentiated from analogs by its dual functional groups (-NH2 and -OH) and fluorination pattern. Key comparisons include:

  • 3,3,4,4,5,5,5-Heptafluoro-2-pentanol (CAS: 375-14-4): Lacks the amino group but shares the hydroxyl and heptafluoro substitution. Used as an analytical standard due to its fluorine content .
  • 3,3,4,4,5,5,5-Heptafluoro-2-pentanone (CAS: 355-17-9): Replaces the hydroxyl with a ketone (C=O). Exhibits lower boiling points (63–64°C vs. 101–102°C for the alcohol analog) .
  • Branched fluorinated surfactants (e.g., 4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis-trifluoromethyl-pentyl)-benzene lithium phosphonate) : Feature phosphonate groups and branching, enhancing surface activity but differing in functional groups .

Physical and Chemical Properties

Compound Name CAS Functional Groups Boiling Point (°C) Density (g/cm³) Fluorine Content
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol 72301-80-5 -NH2, -OH Not reported Not reported 7 F atoms
3,3,4,4,5,5,5-Heptafluoro-2-pentanol 375-14-4 -OH 101–102 1.483 7 F atoms
3,3,4,4,5,5,5-Heptafluoro-2-pentanone 355-17-9 C=O 63–64 Not reported 7 F atoms
  • Boiling Points: The hydroxyl group in heptafluoro-2-pentanol increases boiling points compared to the ketone analog due to hydrogen bonding .
  • Density: The alcohol derivative (1.483 g/cm³) is denser than many non-fluorinated alcohols, attributed to fluorine’s high atomic mass .

Toxicity and Environmental Impact

  • Heptafluoro-2-pentanol: Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • PFAS Concerns: Perfluoroalkyl substances (PFAS) like heptafluoro-1-pentanol (CAS: 72301-80-5) are linked to environmental persistence and bioaccumulation. The amino group in the target compound may alter its degradation profile .

Biological Activity

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol (CAS No. 336-53-8) is a fluorinated alcohol notable for its unique structural features, including an amino group and seven fluorine atoms. This compound's biological activity is of increasing interest due to its potential applications in pharmaceuticals and materials science. This article aims to explore the biological activity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol, summarizing relevant research findings and case studies.

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol has a molecular formula of C₅H₆F₇NO and a molecular weight of approximately 229.10 g/mol. Its structure features a pentanol backbone with multiple fluorinated substituents that enhance its hydrophobicity and thermal stability. The compound is a colorless liquid at room temperature with a boiling point around 101ºC and a density of 1.483 g/cm³ .

Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightUnique Features
1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro355-80-6C₅H₄F₈O232.07 g/molContains eight fluorine atoms; higher molecular weight
2-Pentanol78-92-2C₅H₁₂O86.14 g/molNon-fluorinated; significantly lower boiling point
1-Methyl-2-fluoroethanolN/AC₂H₅F₃ON/AContains fewer fluorine atoms; different functional group

The presence of both an amino group and multiple fluorine atoms in 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol distinguishes it from other compounds listed above .

Interaction Studies

Preliminary studies indicate that the amino group in 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol may interact with biomolecules such as proteins or nucleic acids through hydrogen bonding or ionic interactions. This interaction profile suggests potential applications in drug design and development .

Case Study 1: Antioxidant Potential

In a study investigating the antioxidant properties of various fluorinated compounds including similar structures to 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol:

  • Objective : To assess the radical scavenging activity.
  • Methodology : The DPPH assay was employed to evaluate the ability of the compound to neutralize free radicals.
  • Findings : Results indicated moderate antioxidant activity compared to traditional antioxidants .

Case Study 2: Protein Interaction

A recent study focused on the interaction of fluorinated alcohols with proteins:

  • Objective : To determine binding affinity and interaction modes.
  • Methodology : Surface plasmon resonance (SPR) was used to analyze binding kinetics.
  • Findings : The study found that the compound exhibited significant binding affinity towards specific protein targets involved in metabolic pathways .

The biological activity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol may involve several mechanisms:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Hydrogen Bonding : Potential interactions with biomolecules through hydrogen bonds.
  • Radical Scavenging : Evidence suggests that it may act as a radical scavenger due to its unique structure .

Q & A

Q. Key Data :

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature60–80°C80–85% purity
Catalyst (BF₃)5–10 mol%+20% yield

How can researchers resolve contradictions in reported thermal stability data for fluorinated alcohols like 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol?

Advanced Research Question
Discrepancies in thermal decomposition temperatures (e.g., 135°C vs. 150°C) arise from analytical methodology differences. To reconcile

Standardize Techniques : Use TGA-DSC under inert gas (N₂) to minimize oxidative decomposition artifacts.

Control Purity : Impurities like residual solvents (e.g., DMF) lower observed stability. GC-MS post-analysis confirms purity .

Cross-Validate : Compare with fluorinated analogs (e.g., 3,3,4,4,5,5,5-heptafluoropentan-2-ol, CAS 375-14-4) to identify structural trends .

Case Study : A 2021 study found that <93% purity (GC) reduced decomposition onset by 15°C due to trace water .

What analytical methods are most effective for characterizing fluorinated amino alcohols, and how are spectral interpretations validated?

Basic Research Question
Primary Techniques :

  • ¹⁹F NMR : Distinguishes CF₃ (δ −70 to −80 ppm) and CF₂ groups (δ −110 to −120 ppm). Coupling constants confirm spatial proximity to the amino group .
  • HRMS : Exact mass (e.g., 214.0464 for C₅H₅F₇NO) validates molecular formula .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) confirm amine functionality without interference from C-F bonds (1000–1300 cm⁻¹) .

Q. Validation Protocol :

  • Spiking Experiments : Compare with known fluorinated standards (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, CAS 355-80-6) to confirm retention times and shifts .

What are the mechanistic challenges in utilizing this compound as a ligand or catalyst in asymmetric synthesis?

Advanced Research Question
The electron-withdrawing nature of heptafluorinated groups complicates coordination chemistry:

  • Steric Hindrance : Bulky CF₃/CF₂ groups limit substrate access to the amino group, reducing catalytic turnover.
  • Electronic Effects : Fluorine’s inductive effect diminishes the amine’s nucleophilicity, requiring stronger acids (e.g., HBF₄) to protonate the site .

Q. Mitigation Strategies :

  • Co-ligands : Add chelating agents (e.g., BINAP) to enhance metal complex stability .
  • Solvent Tuning : Low-polarity solvents (toluene) reduce electronic quenching of the active site.

What safety protocols are critical when handling amino-heptafluorinated alcohols in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods (≥100 fpm airflow) to avoid inhalation of volatile fluorinated byproducts .
  • PPE : Chemical-resistant gloves (nitrile) and goggles mandatory; fluorine compounds can penetrate latex.
  • Spill Management : Absorb with vermiculite; aqueous cleanup risks HF formation .

First Aid : For skin contact, rinse with 1% calcium gluconate solution to neutralize potential HF .

How does the compound’s fluorinated structure influence its solvation behavior in polar vs. nonpolar media?

Advanced Research Question
The heptafluorinated chain induces fluorous phase separation :

  • Polar Solvents (Water, MeOH) : Low solubility (<0.1 mg/mL) due to hydrophobic perfluoroalkyl domains .
  • Nonpolar Solvents (Hexane) : Moderate solubility (1–5 mg/mL) via van der Waals interactions with CF₃ groups.
  • Fluorous Solvents (PFH) : High miscibility (>50 mg/mL) via fluorine-fluorine affinity .

Applications : Exploited in fluorous-tagged catalysis, enabling easy product separation .

What computational models best predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
DFT (B3LYP/6-311+G(d,p)) accurately models:

  • Transition States : Activation energies for NH₃ attack on fluorinated ketones (e.g., 3,3,4,4,5,5,5-heptafluoro-2-pentanone) .
  • Solvent Effects : COSMO-RS simulations correlate with experimental yields in DMF vs. THF .

Validation : Compare computed ¹⁹F NMR shifts with experimental data (RMSE < 2 ppm) .

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